zeta-Carotene zeta-Carotene Zeta-Carotene, also known as Z-carotene or carotene, zeta, belongs to the class of organic compounds known as carotenes. These are a type of unsaturated hydrocarbons containing eight consecutive isoprene units. They are characterized by the presence of two end-groups (mostly cyclohexene rings, but also cyclopentene rings or acyclic groups) linked by a long branched alkyl chain. Carotenes belonging form a subgroup of the carotenoids family. Thus, Zeta-carotene is considered to be an isoprenoid lipid molecule. Zeta-Carotene is considered to be a practically insoluble (in water) and relatively neutral molecule. Zeta-Carotene has been detected in multiple biofluids, such as blood and breast milk. Within the cell, Zeta-carotene is primarily located in the membrane (predicted from logP) and cytoplasm.
All-trans-zeta-carotene is the all-trans-isomer of zeta-carotene. It has a role as a plant metabolite.
A carotenoid produced in most carotenogenic organisms. It is one of several sequentially synthesized molecules that are precursors to BETA CAROTENE.
Brand Name: Vulcanchem
CAS No.: 13587-06-9
VCID: VC1809163
InChI: InChI=1S/C40H60/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-16,19-22,25-30H,13-14,17-18,23-24,31-32H2,1-10H3/b12-11+,25-15+,26-16+,35-21+,36-22+,37-27+,38-28+,39-29+,40-30+
SMILES: CC(=CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)CCC=C(C)CCC=C(C)C)C)C)C)C
Molecular Formula: C40H60
Molecular Weight: 540.9 g/mol

zeta-Carotene

CAS No.: 13587-06-9

Cat. No.: VC1809163

Molecular Formula: C40H60

Molecular Weight: 540.9 g/mol

* For research use only. Not for human or veterinary use.

zeta-Carotene - 13587-06-9

Specification

CAS No. 13587-06-9
Molecular Formula C40H60
Molecular Weight 540.9 g/mol
IUPAC Name (6E,10E,12E,14E,16E,18E,20E,22E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,12,14,16,18,20,22,26,30-undecaene
Standard InChI InChI=1S/C40H60/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-16,19-22,25-30H,13-14,17-18,23-24,31-32H2,1-10H3/b12-11+,25-15+,26-16+,35-21+,36-22+,37-27+,38-28+,39-29+,40-30+
Standard InChI Key BIWLELKAFXRPDE-WTXAYMOSSA-N
Isomeric SMILES CC(=CCC/C(=C/CC/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/CC/C=C(/CCC=C(C)C)\C)\C)\C)/C)/C)/C)C
SMILES CC(=CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)CCC=C(C)CCC=C(C)C)C)C)C)C
Canonical SMILES CC(=CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)CCC=C(C)CCC=C(C)C)C)C)C)C
Melting Point 42-46°C

Introduction

Chemical Structure and Properties

Zeta-carotene is a carotenoid with the molecular formula C₄₀H₆₀ and a molecular weight of 540.9 g/mol. It is distinguished from other carotenoids like alpha-carotene and beta-carotene by its acyclic structure, lacking the ring formations characteristic of these related compounds. The chemical structure closely resembles lycopene but contains an additional four hydrogen atoms, making it an important intermediate in the carotenoid biosynthetic pathway .

The IUPAC name for zeta-carotene is (6E,10Z,12E,14E,16E,18E,20E,22Z,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,12,14,16,18,20,22,26,30-undecaene, reflecting its complex structure with multiple double bonds in specific configurations . The compound exists in various isomeric forms, with 9,9'-di-cis-zeta-carotene being one of the most extensively studied configurations due to its significance in plant metabolism.

Structural Isomers

Zeta-carotene exhibits several important isomeric forms that play distinct roles in carotenoid biosynthesis:

IsomerConfigurationRole in Metabolism
9,9'-di-cis-zeta-caroteneDouble cis configuration at 9 and 9' positionsProduct of Z-ISO enzyme activity
9,15,9'-tri-cis-zeta-caroteneTriple cis configuration at 9, 15, and 9' positionsSubstrate for Z-ISO enzyme
All-trans-zeta-caroteneAll double bonds in trans configurationLess common in nature

The isomerization between these forms, particularly the conversion of 9,15,9'-tri-cis-zeta-carotene to 9,9'-di-cis-zeta-carotene, represents a critical regulatory step in carotenoid biosynthesis .

Biosynthesis and Metabolism

Position in Carotenoid Pathway

Zeta-carotene occupies a pivotal intermediate position in the carotenoid biosynthetic pathway. The formation of zeta-carotene begins with phytoene, which undergoes a series of enzymatic desaturation and isomerization reactions . This sequential process introduces additional double bonds into the molecular structure, gradually building the conjugated system characteristic of carotenoids.

The biosynthetic sequence leading to and from zeta-carotene can be summarized as follows:

Phytoene → Phytofluene → Zeta-carotene → Lycopene → Beta-carotene

Each step in this pathway involves specific enzymes that catalyze the conversion between intermediates. The regulation of these enzymatic activities determines the accumulation patterns of different carotenoids in plant tissues .

Enzymatic Regulation

The conversion of zeta-carotene within the carotenoid pathway is regulated by specialized enzymes, particularly zeta-carotene isomerase (Z-ISO) and zeta-carotene desaturase. Z-ISO catalyzes the critical cis-to-trans isomerization of the central 15-15' cis double bond in 9,15,9'-tri-cis-zeta-carotene to produce 9,9'-di-cis-zeta-carotene .

This isomerization step is particularly significant because:

  • It is required for progression through the carotenoid biosynthetic pathway

  • It represents a light-dependent step in many organisms

  • It serves as a regulatory point for carotenoid accumulation

Z-ISO is a heme B-containing enzyme that has been extensively studied in angiosperms. Homologs of Z-ISO are present in various organisms that employ the poly-cis phytoene desaturation pathway, including algae and cyanobacteria, but appear to be absent in green bacteria .

Biological Functions

Role in Plants

Zeta-carotene serves several crucial functions in plant biology:

  • As an essential intermediate in the biosynthesis of lycopene and beta-carotene, which play vital roles in photosynthesis as accessory light-harvesting pigments and photoprotectants

  • Contributing to the carotenoid pool that serves as precursors for plant hormones like abscisic acid (ABA) and strigolactones

  • Participating in cellular protection mechanisms against oxidative stress due to its antioxidant properties

The importance of zeta-carotene in plant development is evidenced by studies of mutations affecting its metabolism. For instance, maize and Arabidopsis mutants lacking functional Z-ISO accumulate 9,15,9'-tri-cis-zeta-carotene and exhibit delayed greening and reduced carotenoid content when exposed to light .

Natural Occurrence

Zeta-carotene naturally occurs in several plant species and microorganisms. It has been identified in:

  • Lonicera japonica (Japanese honeysuckle)

  • Rhodospirillum rubrum (a purple non-sulfur bacterium)

  • Rosa canina (dog rose)

  • Aronia melanocarpa (black chokeberry)

  • Various photosynthetic cyanobacteria

The concentration of zeta-carotene in these organisms is typically low compared to other carotenoids, which has limited its isolation and application .

Research Advances and Applications

Genetic and Molecular Studies

Research on zeta-carotene has expanded our understanding of carotenoid biosynthesis regulation. Studies have identified several genes involved in zeta-carotene metabolism, including:

  • CrtP - Encoding phytoene desaturase that participates in zeta-carotene formation

  • Z-ISO - Encoding zeta-carotene isomerase critical for the isomerization step

  • CrtE and CrtB - Genes from Antarctic moss involved in the carotenoid pathway

In rice, Z-ISO has been shown to link carotenoid and plant hormone biosynthesis to regulate photosynthesis and tillering, highlighting the interconnected nature of these metabolic pathways .

Biotechnological Production

Due to the low natural abundance of zeta-carotene and difficulties in its isolation, researchers have explored biotechnological approaches for its production:

  • Recombinant expression of carotenoid pathway genes in Escherichia coli

  • Genetic engineering of carotenoid biosynthesis in model organisms

  • Development of extraction and purification methods for carotenoid intermediates

One successful approach involved identifying and recombining three genes (pnCrtE, pnCrtB, and pnCrtP) from Antarctic moss, expressing them in E. coli BL21(DE3) to produce zeta-carotene-like compounds . This approach represents a potential green and sustainable platform for the efficient synthesis of zeta-carotene derivatives.

Analytical Detection and Characterization

The identification and quantification of zeta-carotene typically employ a combination of analytical techniques:

Analytical MethodApplication in Zeta-Carotene Analysis
UV-Visible SpectroscopyDetermination of characteristic absorption spectra
Thin Layer Chromatography (TLC)Separation and preliminary identification
High-Performance Liquid Chromatography (HPLC)Quantitative analysis and isomer separation
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)Structural confirmation and high-sensitivity detection

These techniques have been employed in various studies to identify and characterize zeta-carotene isomers and related compounds in biological samples .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator